4-Cyclopentyl-5-ethyl-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopentyl-5-ethyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound with the molecular formula C9H15N3S and a molecular weight of 197.3 g/mol . This compound belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopentyl-5-ethyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with ethyl hydrazinecarboxylate to form the corresponding hydrazone, which is then cyclized with thiourea to yield the desired triazole-thiol compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Cyclopentyl-5-ethyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides or sulfoxides under appropriate conditions.
Reduction: Reduction reactions can convert the thiol group to a sulfide or hydrogenate the triazole ring.
Substitution: The thiol group can participate in nucleophilic substitution reactions to form thioethers or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Alkyl halides or acyl chlorides can be used as electrophiles in substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfoxides
Reduction: Sulfides, hydrogenated triazoles
Substitution: Thioethers, acylated derivatives
Scientific Research Applications
4-Cyclopentyl-5-ethyl-4H-1,2,4-triazole-3-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Cyclopentyl-5-ethyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. Additionally, the triazole ring can participate in hydrogen bonding and π-π interactions with biological receptors, modulating their function .
Comparison with Similar Compounds
Similar Compounds
- 4-Cyclopentyl-5-methyl-4H-1,2,4-triazole-3-thiol
- 4-Cyclopentyl-5-ethyl-4H-1,2,4-triazole-3-thiol
- This compound
Uniqueness
This compound stands out due to its unique combination of a cyclopentyl group and an ethyl group attached to the triazole ring. This structural feature imparts distinct physicochemical properties and biological activities compared to other triazole derivatives .
Properties
Molecular Formula |
C9H15N3S |
---|---|
Molecular Weight |
197.30 g/mol |
IUPAC Name |
4-cyclopentyl-3-ethyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C9H15N3S/c1-2-8-10-11-9(13)12(8)7-5-3-4-6-7/h7H,2-6H2,1H3,(H,11,13) |
InChI Key |
ONTBXOYQROQOFN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NNC(=S)N1C2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.